Boc-Thr-OBzl

Peptide Synthesis Isodipeptide Epimerization

Multi-step peptide synthesis often fails when protecting groups lack true orthogonality. Boc-Thr-OBzl solves this with an acid-stable benzyl ester that survives Boc removal, enabling selective C-terminal deprotection by hydrogenolysis or mild saponification-unlike Boc-Thr-OMe, Boc-Thr-OtBu, or Fmoc-Thr-OBzl. • Orthogonal selectivity: Benzyl ester withstands acidic Boc deprotection, preventing premature cleavage. • Epimerization-free coupling: COMU-mediated activation with Fmoc-Xaa-OH preserves chiral integrity for O-acyl isodipeptide assembly. • Industrial scalability: Enables convergent liquid-phase synthesis of peptide APIs (e.g., somatostatin, octreotide) with global deprotection by triflic acid for high-purity linear peptide. • Medicinal chemistry utility: Key intermediate for factor XIa/plasma kallikrein inhibitor programs requiring selective threonine functionalization.

Molecular Formula C16H23NO5
Molecular Weight 309,36 g/mole
CAS No. 33662-26-9
Cat. No. B558203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Thr-OBzl
CAS33662-26-9
SynonymsBoc-Thr-OBzl; 33662-26-9; L-Threonine,N-[(1,1-dimethylethoxy)carbonyl]-,phenylmethylester; SCHEMBL3133278; FHOGXXUNJQGWOP-YPMHNXCESA-N; MolPort-023-223-336; ZINC38243052; AKOS025289474; AK170233; OR066422; FT-0698275; N-(tert-Butoxycarbonyl)threoninebenzylester; N-(tert-Butoxycarbonyl)-L-threoninebenzylester
Molecular FormulaC16H23NO5
Molecular Weight309,36 g/mole
Structural Identifiers
SMILESCC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)O
InChIInChI=1S/C16H23NO5/c1-11(18)13(17-15(20)22-16(2,3)4)14(19)21-10-12-8-6-5-7-9-12/h5-9,11,13,18H,10H2,1-4H3,(H,17,20)/t11-,13+/m1/s1
InChIKeyFHOGXXUNJQGWOP-YPMHNXCESA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Thr-OBzl Overview & Procurement


Boc-Thr-OBzl (tert-Butyloxycarbonyl-L-threonine benzyl ester, CAS 33662-26-9) is a dual-protected amino acid derivative for advanced peptide synthesis. Its Boc group protects the N-terminus under acid-labile conditions, while the benzyl ester protects the C-terminus and can be removed via catalytic hydrogenolysis or mild saponification [1]. This orthogonal protection enables precise, stepwise peptide chain assembly and is essential for synthesizing complex peptides, O-acyl isodipeptides, and pharmaceutical intermediates [2].

Orthogonal Boc/benzyl ester protection for stepwise peptide assembly.
Acid-stable benzyl ester survives Boc deprotection (TFA), preserving C-terminal integrity.
Suitable for synthesis of complex peptides, O-acyl isodipeptides, and pharmaceutical intermediates.

Irreplaceability of Boc-Thr-OBzl


Generic substitution of Boc-Thr-OBzl with other protected threonine esters—such as Boc-Thr-OMe, Boc-Thr-OtBu, or Fmoc-Thr-OBzl—compromises reaction efficiency, stereochemical integrity, and orthogonal selectivity. Boc-Thr-OMe lacks the benzyl ester's orthogonal cleavage to acid-labile Boc removal [1], Boc-Thr-OtBu's acid-labile t-butyl ester cannot survive Boc-deprotection , and Fmoc-Thr-OBzl's Fmoc group is base-labile, altering the entire deprotection sequence [2]. These fundamental incompatibilities make Boc-Thr-OBzl indispensable in multi-step syntheses requiring C-terminal benzyl ester stability under acidic conditions.

Boc-Thr-OMe: Methyl ester may partially cleave under acidic Boc removal, compromising C-terminal protection.
Boc-Thr-OtBu: t-Butyl ester is completely acid-labile; lost during TFA treatment, destroying orthogonal selectivity.
Fmoc-Thr-OBzl: Fmoc group requires basic conditions, altering the deprotection sequence and compatibility with acid-labile groups.

Boc-Thr-OBzl Performance Evidence


Epimerization-Free Isodipeptide Synthesis

Boc-Thr-OBzl enables epimerization-free synthesis of O-acyl isodipeptides using COMU, achieving high yields and maintaining chiral integrity, as validated by chiral HPLC. This contrasts with conventional coupling reagents (e.g., DIC/HOBt) which often induce racemization [1].

Epimerization-free coupling
Reported
COMU: epimerization eliminated vs DIC/HOBt: racemization risk
Ensures stereochemical fidelity in isodipeptide assembly.
Validated by chiral HPLC.
Peptide Synthesis Isodipeptide Epimerization

Orthogonal Deprotection Selectivity

Boc-Thr-OBzl's orthogonal protection permits selective N-terminal Boc deprotection with TFA while preserving the C-terminal benzyl ester, which is removable via hydrogenolysis. In contrast, Boc-Thr-OMe and Boc-Thr-OtBu lack this orthogonality—methyl esters may partially cleave under acid and t-butyl esters are completely acid-labile, leading to unwanted C-terminal deprotection [1].

Orthogonal deprotection
Class-level / Supplier data
Benzyl ester stable in TFA (>95% retention); methyl ester partially cleaves; t-butyl ester fully lost.
Enables selective N-terminal deprotection without C-terminal compromise.
Orthogonal Protection Deprotection Selectivity Peptide Chemistry

Somatostatin Fragment Synthesis

Boc-Thr-OBzl is a key building block for the protected fragment Thr(Bzl)-Phe-Thr(Bzl)-Ser(Bzl)-Cys(MeOBzl)-OBzl in the industrial liquid-phase synthesis of somatostatin. The benzyl protection strategy enables clean fragment coupling and subsequent global deprotection with triflic acid, delivering high-purity somatostatin [1].

Somatostatin fragment assembly
Reported / Class-level
Liquid-phase fragment condensation with Boc-Thr-OBzl yields >85% somatostatin; scalable to kg-scale vs SPPS gram-scale.
Supports scalable peptide synthesis research.
Patent CN101570570A.
Somatostatin Peptide API Liquid-Phase Synthesis

Commercial Purity Benchmarks

Commercially available Boc-Thr-OBzl is routinely supplied with ≥98% purity by HPLC, meeting stringent QC requirements for GMP peptide synthesis [1]. This high purity ensures minimal side reactions and simplifies downstream purification.

Commercial purity
Supplier data
≥98%
Meets high-purity requirements for multi-step synthesis.
HPLC, area normalization at 220 nm.
Purity Specification Quality Control Procurement

Solvolytic Stability

Boc-Thr-OBzl demonstrates superior long-term storage stability compared to the methyl ester analog. The benzyl ester moiety reduces hydrolysis susceptibility under ambient moisture, whereas Boc-Thr-OMe is prone to ester hydrolysis, limiting its shelf-life and requiring stringent anhydrous conditions [1].

Solvolytic stability
Class-level / Supplier data
Hydrolysis rate 3-5× slower than Boc-Thr-OMe at ambient conditions.
Supports longer shelf-life and reduced degradation risk.
Stability Storage Peptide Synthesis

Boc-Thr-OBzl Application Scenarios


Click Peptide Precursor Synthesis

Boc-Thr-OBzl is the preferred building block for synthesizing O-acyl isodipeptides, which serve as 'click peptide' precursors. These precursors undergo pH-dependent O-to-N acyl migration to generate native amide bonds, facilitating the assembly of 'difficult sequence' peptides without aggregation or deletion sequences. The epimerization-free coupling of Boc-Thr-OBzl with Fmoc-Xaa-OH using COMU ensures high chemical homogeneity and chiral purity, which is critical for successful acyl migration [1].

Liquid-Phase Peptide API Synthesis

In industrial-scale manufacturing of peptide active pharmaceutical ingredients (APIs) like somatostatin and octreotide, Boc-Thr-OBzl enables a convergent liquid-phase approach. The benzyl ester protection allows the construction of fully protected peptide fragments, which are purified and then coupled. This method surpasses solid-phase peptide synthesis (SPPS) in scalability and cost-efficiency for multi-kilogram campaigns. The global deprotection of benzyl groups with triflic acid yields high-purity linear peptide, ready for oxidative folding [1].

Factor XIa & Kallikrein Inhibitor Synthesis

Boc-Thr-OBzl is a key intermediate in the preparation of substituted oxopyridine derivatives that act as factor XIa and plasma kallikrein inhibitors, a promising class of antithrombotic agents. The compound's orthogonal protection permits selective deprotection and functionalization of the threonine residue, enabling the installation of complex heterocyclic moieties required for target binding. This application highlights Boc-Thr-OBzl's utility beyond traditional peptide chemistry in medicinal chemistry programs [1].

Application
Selection Property
Validation Focus
O-acyl isodipeptide click chemistry
Epimerization-free coupling for chiral purity
Stereochemical integrity verification
Liquid-phase peptide fragment synthesis
Benzyl ester stability for fragment condensation
Global deprotection efficiency and purity
Protease inhibitor intermediate synthesis
Orthogonal protection for selective functionalization
Reaction selectivity and target compound purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-Thr-OBzl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.